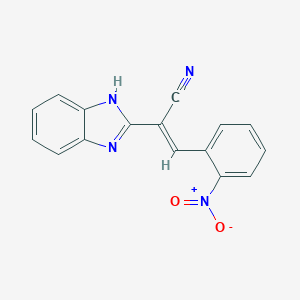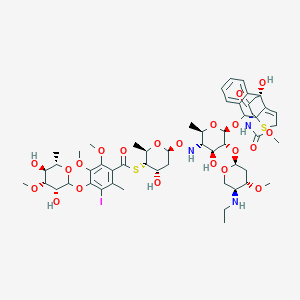
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BINPA and has been synthesized using different methods. The aim of
Mecanismo De Acción
The mechanism of action of BINPA is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BINPA has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BINPA in lab experiments is its ease of synthesis. It can be synthesized using a simple reaction at room temperature. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using BINPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of BINPA. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of BINPA and its potential use in cancer therapy. Furthermore, more research is needed to explore the potential uses of BINPA in other fields such as organic electronics and material science.
Conclusion
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it a promising compound for further study. The scientific research on BINPA has shown its potential use in cancer therapy, detection of metal ions, and material science. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of BINPA involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetonitrile. The reaction takes place at room temperature and is catalyzed by a base. The product is obtained in good yield and can be purified using column chromatography.
Aplicaciones Científicas De Investigación
BINPA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and can inhibit the growth of cancer cells. Additionally, BINPA has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been studied for its potential use as a material for organic electronics.
Propiedades
Número CAS |
131263-08-6 |
|---|---|
Nombre del producto |
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile |
Fórmula molecular |
C16H10N4O2 |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O2/c17-10-12(9-11-5-1-4-8-15(11)20(21)22)16-18-13-6-2-3-7-14(13)19-16/h1-9H,(H,18,19)/b12-9+ |
Clave InChI |
YGLWLRRYYPGJDG-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Sinónimos |
(Z)-2-(1H-benzoimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)




![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
